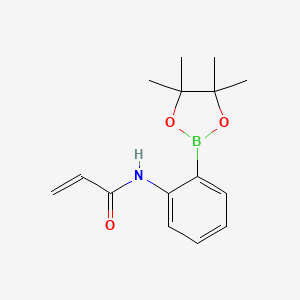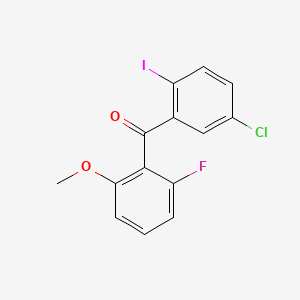
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
Descripción general
Descripción
“(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone” is a chemical compound with the CAS Number: 1233025-91-6 . It has a linear formula of C14H9ClFIO2 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.58 . It’s a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Studies have showcased the versatility of related compounds in synthetic chemistry, highlighting methods for the stereoselective synthesis of difunctionalized azabicyclohexanes, which could be relevant to the manipulation or synthesis of (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone derivatives. These methods involve rearrangements initiated by Selectfluor and Deoxo-Fluor, demonstrating the compound's potential as a precursor in organic synthesis and the creation of biologically active molecules (Krow et al., 2004).
Material Science and Crystallography
- The role of non-covalent interactions in the crystal packing of derivatives similar to our compound of interest has been investigated, indicating the importance of lone pair-π interaction and halogen bonding. These studies provide insights into the molecular conformations and stability, essential for designing materials with desired physical properties (Sharma et al., 2019).
Radiolabeling and Imaging Applications
- The potential of structurally related compounds for use in positron emission tomography (PET) imaging of neurological conditions, such as Parkinson's disease, has been explored. This suggests the possibility of adapting (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone for radiolabeling and imaging applications, aiding in the diagnosis and study of disease processes (Wang et al., 2017).
Antimicrobial and Antifungal Activity
- Research on derivatives indicates the exploration of antimicrobial and antifungal activities, suggesting that (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone could serve as a backbone for developing new antimicrobial agents. The synthesis and evaluation of related compounds have shown promising antimicrobial activity, hinting at the potential for this compound to contribute to the field of medicinal chemistry (Chaudhari, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(5-chloro-2-iodophenyl)-(2-fluoro-6-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAJMLDTSRPLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680694 | |
| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |
CAS RN |
1233025-91-6 | |
| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)
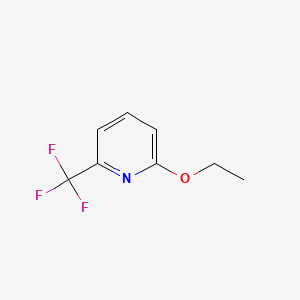
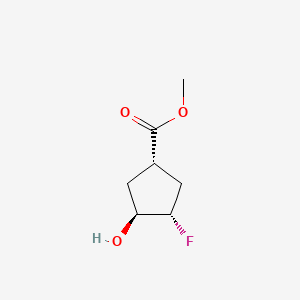
![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)
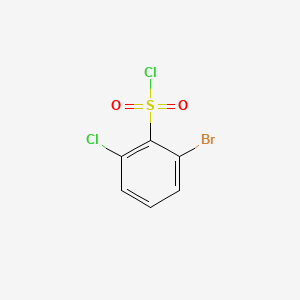
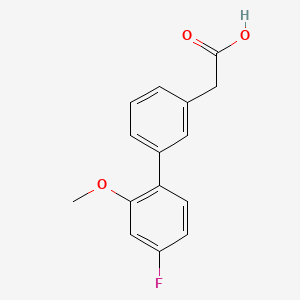
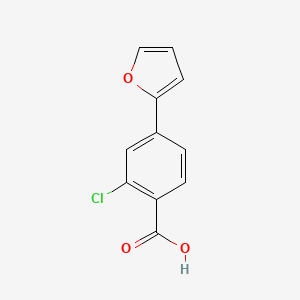
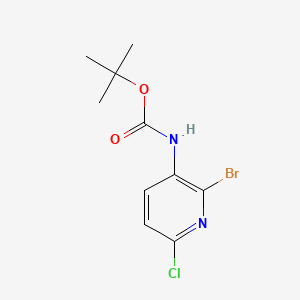
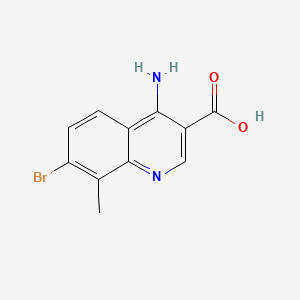
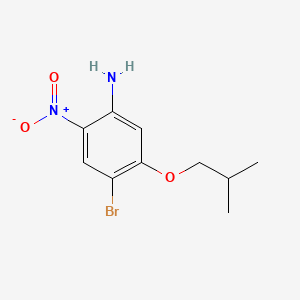
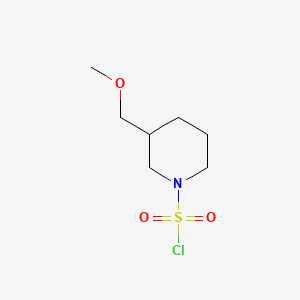
![2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B566827.png)
